molecular formula C11H10ClNO2 B2436670 (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol CAS No. 1565845-63-7

(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Cat. No.: B2436670
CAS No.: 1565845-63-7
M. Wt: 223.66
InChI Key: SQYVFTREWNTIKO-ZETCQYMHSA-N
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Description

(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol: is a chemical compound that belongs to the class of oxazoles. It features a chlorophenyl group and an oxazole ring, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Formation of Oxazole Ring: The 4-chlorobenzoic acid undergoes cyclization with appropriate reagents to form the oxazole ring.

    Introduction of Ethan-1-ol Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Utilizing large reactors to perform the cyclization step efficiently.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in substitution reactions, often using nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.

    Biological Probes: Used in the development of probes for biological studies.

Medicine:

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

  • (1S)-1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethan-1-ol
  • (1S)-1-[3-(4-bromophenyl)-1,2-oxazol-5-yl]ethan-1-ol
  • (1S)-1-[3-(4-methylphenyl)-1,2-oxazol-5-yl]ethan-1-ol

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, fluorine, bromine, or methyl group).
  • Biological Activity: The presence of different substituents can significantly affect the biological activity and potency of these compounds.
  • Chemical Properties: Variations in substituents can lead to differences in chemical reactivity and stability.

Uniqueness:

  • Chlorophenyl Group: The presence of the chlorophenyl group in (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVFTREWNTIKO-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=NO1)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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